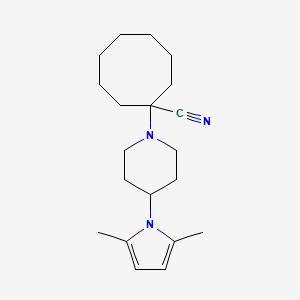![molecular formula C10H12N2O2 B15199436 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)
2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are key components in many pharmaceuticals. This particular compound features an ethyl group at the second position and a methoxy group at the sixth position on the benzimidazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The presence of the methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.
6-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the ethyl group at the second position.
2-Ethyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group at the sixth position.
Uniqueness
2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethyl-1-hydroxy-6-methoxybenzimidazole |
InChI |
InChI=1S/C10H12N2O2/c1-3-10-11-8-5-4-7(14-2)6-9(8)12(10)13/h4-6,13H,3H2,1-2H3 |
InChI Key |
VFZSIPAIKSRKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1O)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


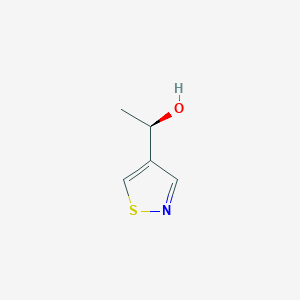
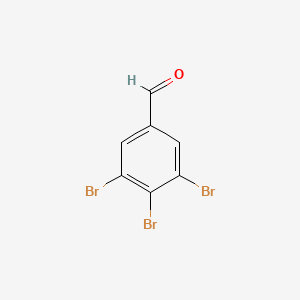


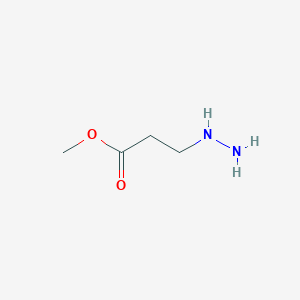
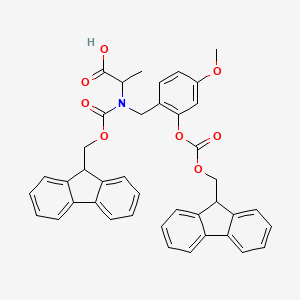
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
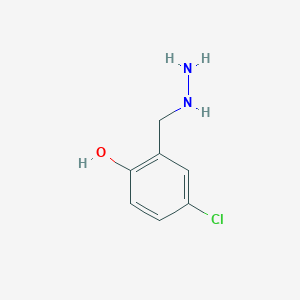
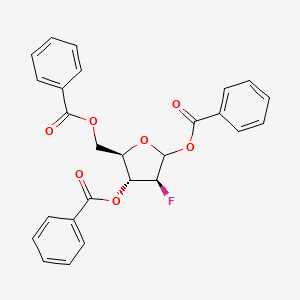

![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)


